molecular formula C13H8BrClN2O4 B13481035 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde

5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde

Cat. No.: B13481035
M. Wt: 371.57 g/mol
InChI Key: FHAQZQWMZFUOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde is a pyridine derivative characterized by a bromine atom at position 5, a substituted benzyloxy group at position 3, and a carbaldehyde group at position 2. The benzyloxy substituent is further modified with a 3-chloro-5-nitro-phenyl moiety, which introduces electron-withdrawing groups (Cl and NO₂) to the aromatic system. This compound’s structural complexity confers unique physicochemical properties, including polarity, lipophilicity, and reactivity, which distinguish it from simpler pyridine derivatives.

Properties

Molecular Formula

C13H8BrClN2O4

Molecular Weight

371.57 g/mol

IUPAC Name

5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H8BrClN2O4/c14-9-3-13(12(6-18)16-5-9)21-7-8-1-10(15)4-11(2-8)17(19)20/h1-6H,7H2

InChI Key

FHAQZQWMZFUOHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)COC2=C(N=CC(=C2)Br)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Step 1: Synthesis of 5-bromo-3-hydroxypyridine-2-carbaldehyde or related intermediate.
  • Step 2: Preparation of 3-chloro-5-nitrobenzyl halide or equivalent electrophile.
  • Step 3: Nucleophilic substitution to form the methoxy linkage between the pyridine hydroxyl and the chloronitrophenyl group.
  • Step 4: Purification and characterization.

This strategy leverages the nucleophilicity of the pyridine hydroxyl group and the electrophilicity of the benzyl halide derivative to form the ether bond.

Detailed Preparation Methodologies

Synthesis of 5-Bromo-3-hydroxypyridine-2-carbaldehyde Intermediate

A closely related compound, 3-bromo-5-methoxypyridine, is synthesized by nucleophilic substitution of 3,5-dibromopyridine with sodium hydride and methanol in N,N-dimethylformamide (DMF) solvent at elevated temperatures (60–90°C) for 1 hour, yielding 73% of product. This approach can be adapted to introduce a hydroxyl group at the 3-position instead of methoxy, which can later be converted to the methoxy linkage.

Reagents & Conditions Outcome
3,5-Dibromopyridine, sodium hydride, methanol Selective substitution at 3-position
Solvent: DMF, temperature: 60–90°C, 1 hour 73% yield of 3-bromo-5-methoxypyridine

Preparation of 3-Chloro-5-nitrobenzyl Electrophile

The 3-chloro-5-nitrophenyl moiety is typically introduced via benzyl halide derivatives. The nitro and chloro substituents are generally installed on the benzene ring by electrophilic aromatic substitution or by using commercially available 3-chloro-5-nitrobenzyl chloride or bromide.

Formation of the Methoxy Linkage

The key step involves the nucleophilic substitution of the pyridine hydroxyl group with the benzyl halide electrophile to form the ether linkage:

  • The pyridine-3-ol intermediate is deprotonated using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF.
  • The resulting alkoxide attacks the benzyl halide (3-chloro-5-nitrobenzyl chloride), forming the methoxy linkage.
  • Reaction temperature is maintained between room temperature and 90°C to optimize yield.
  • The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC.

Introduction of the Aldehyde Group at Pyridine-2 Position

The aldehyde functionality at the 2-position of the pyridine ring can be introduced by formylation reactions such as:

  • Vilsmeier-Haack reaction using POCl₃ and DMF.
  • Directed lithiation followed by quenching with DMF.

This step is often performed after the methoxy linkage formation to avoid side reactions.

Purification and Characterization

The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures (5–10%) as eluents. Characterization is performed by:

  • Proton nuclear magnetic resonance (^1H NMR)
  • Mass spectrometry (MS)
  • Liquid chromatography-mass spectrometry (LC-MS)
  • Melting point determination

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%)
1 Nucleophilic substitution 3,5-Dibromopyridine NaH, MeOH, DMF, 60–90°C 3-Bromo-5-methoxypyridine (analogous step) 73
2 Electrophile preparation 3-Chloro-5-nitrobenzyl chloride/bromide Commercial or synthesized via nitration/chlorination 3-Chloro-5-nitrobenzyl halide N/A
3 Ether formation Pyridine-3-ol intermediate + benzyl halide NaH or K₂CO₃, DMF, RT–90°C 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine derivative Moderate to high (variable)
4 Formylation Methoxy-substituted pyridine POCl₃, DMF (Vilsmeier-Haack) 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde N/A
5 Purification Crude product Silica gel chromatography Pure target compound N/A

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde moiety (-CHO) at position 2 of the pyridine ring is the most reactive site, enabling diverse transformations:

Nucleophilic Addition Reactions

  • Hydrazone Formation : Reacts with hydrazines (e.g., thiosemicarbazide) to form hydrazone derivatives, a precursor to heterocyclic systems like pyrazoles .
    Example:
    Aldehyde+NH2NHC(S)NH2Hydrazone\text{Aldehyde} + \text{NH}_2\text{NHC(S)NH}_2 \rightarrow \text{Hydrazone}
    This reaction is critical for synthesizing bioactive heterocycles .

Condensation Reactions

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) under mild acidic conditions to form imine linkages .
    Example:
    Aldehyde+RNH2RN=CH-Pyridine+H2O\text{Aldehyde} + \text{RNH}_2 \rightarrow \text{RN=CH-Pyridine} + \text{H}_2\text{O}

Reduction

  • The aldehyde can be reduced to a primary alcohol (-CH2_2OH) using agents like NaBH4_4 or LiAlH4_4, though specific studies on this compound are pending.

Bromine Substitution

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) under catalytic conditions:

Reaction TypeReagents/ConditionsProduct
Cross-CouplingPd-catalyzed Suzuki couplingAryl/heteroaryl derivatives
DisplacementCuCN, NH3_3Cyano-substituted pyridine

These reactions are pivotal for modifying the pyridine scaffold to enhance pharmacological properties.

Nitro Group Transformations

The nitro group on the benzyl ether moiety can undergo:

  • Reduction to Amine : Catalytic hydrogenation (H2_2/Pd-C) converts -NO2_2 to -NH2_2, potentially altering electronic properties and bioactivity.

  • Electrophilic Substitution : Direct substitution is hindered by the electron-withdrawing nitro group, but directed metallation strategies may enable functionalization.

Ether Linkage Stability

The benzyl ether (C-O-C) is generally stable under basic conditions but may cleave under strong acids (e.g., HBr/AcOH), releasing the phenol derivative.

Tandem Aldehyde-Bromine Reactivity

Sequential reactions exploiting both aldehyde and bromine sites:

  • Oxime Formation : Reaction with hydroxylamine.

  • Cyclization : Intramolecular coupling to form fused heterocycles .

Nitro Reduction Followed by Condensation

  • Reduce -NO2_2 to -NH2_2.

  • Condense with aldehydes/ketones to form azomethines.

Key Research Gaps

  • Limited experimental data on regioselectivity in bromine substitution.

  • Stability studies under physiological conditions (e.g., hydrolysis) are unreported.

Scientific Research Applications

5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Table 1: Impact of Substituent Position on Lipophilicity

Compound Type Substituent Position (Pyridine) logK Trend Reference
Brominated isomers 2-Bromo (e.g., 3g) Lower lipophilicity
3-Bromo (e.g., 3h) Moderate
4-Bromo (e.g., 3i) Higher lipophilicity
Nitro-substituted derivatives Phenyl-3-NO₂ (target compound) Reduced logK

Functional Group Comparisons

The 2-carbaldehyde group distinguishes the target compound from analogs with methoxy, chloro, or methyl groups at position 2. For example:

  • 5-Bromo-4-chloro-2-methoxypyridine (similarity score: 0.78) has a methoxy group at position 2, which is less polar than a carbaldehyde, resulting in higher lipophilicity .
  • 3,5-Dichloro-2-methoxypyridine (similarity score: 0.77) lacks both the bromine and aldehyde groups, reducing steric hindrance and electronic complexity .

The carbaldehyde group enhances electrophilicity, making the target compound more reactive in condensation or Schiff base formation reactions compared to methoxy- or chloro-substituted derivatives.

Structural Similarity Analysis

Computational similarity assessments highlight key differences:

  • 5-Bromo-4-chloro-2-methoxypyridine (similarity: 0.78): Replacing the carbaldehyde with methoxy reduces polarity .
  • 5-Bromo-3-[(4-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde (PDB ligand TKX): A positional isomer with Cl at phenyl position 4 instead of 3. This minor alteration could affect molecular packing in crystal structures or target binding .

Table 2: Key Structural Comparisons

Compound Name Key Differences vs. Target Compound Similarity Score Reference
5-Bromo-4-chloro-2-methoxypyridine Methoxy at C2 (vs. carbaldehyde) 0.78
3,5-Dichloro-2-methoxypyridine No bromine or nitro groups 0.77
TKX ligand (4-Cl-3-NO₂ positional isomer) Chloro at phenyl C4 (vs. C3) N/A

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the aldehyde group at position 2 of the pyridine ring without side reactions?

  • Methodology : Use formylation via Vilsmeier-Haack reaction (POCl3/DMF) under controlled anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to avoid over-oxidation. Post-reaction, quench with NaHCO3 and isolate via vacuum distillation. Confirm aldehyde presence by FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (δ ~9.8–10.0 ppm) .
  • Note : Competing reactions (e.g., bromine displacement) can occur; optimize temperature (0–5°C) to suppress side products.

Q. How can conflicting NMR data for the methoxy-substituted aromatic ring be resolved?

  • Methodology : Perform 2D NMR (¹H-¹³C HSQC and HMBC) to assign overlapping signals. For example, the methoxy proton (δ ~3.8–4.0 ppm) may couple with adjacent substituents. Compare with structurally similar compounds (e.g., 5-bromo-2-methoxy-3-methylpyridine ).
  • Troubleshooting : If splitting patterns contradict expectations, consider dynamic effects (e.g., hindered rotation) or paramagnetic impurities. Use deuterated DMSO for enhanced resolution .

Q. What purification techniques are effective for removing nitro-group byproducts during synthesis?

  • Methodology : Employ gradient column chromatography (silica gel, hexane → ethyl acetate → methanol). For persistent impurities, use recrystallization in ethanol/water (80:20). Validate purity via HPLC (C18 column, 220 nm detection) .
  • Data Validation : LC-MS (ESI+) should show [M+H]⁺ at m/z 385.94 (calculated for C₁₃H₈BrClN₂O₄).

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the chlorophenyl-methoxy moiety in cross-coupling reactions?

  • Mechanistic Insight : The nitro group at position 5 (meta to methoxy) enhances electrophilicity at the chlorine site, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in degassed THF/H₂O (3:1) at 80°C. Monitor for competing dehalogenation via ¹H NMR .
  • Contradiction Analysis : If coupling yields drop below 60%, test alternative ligands (e.g., XPhos) or reduce nitro to amine (H₂/Pd-C) to modulate electronic effects .

Q. What computational methods predict the tautomeric stability of the aldehyde group under acidic/basic conditions?

  • Modeling Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate enol vs. keto forms. Solvent effects (e.g., DCM vs. MeOH) significantly impact tautomer populations. Compare with experimental UV-Vis spectra (λmax shifts >10 nm indicate tautomerism) .
  • Validation : Correlate computational results with variable-temperature NMR in DMSO-d₆ to observe tautomeric exchange .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the 3-chloro-5-nitrophenyl substituent?

  • Experimental Design : Grow single crystals via slow evaporation in ethanol. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Analyze intermolecular interactions (e.g., hydrogen bonds between aldehyde O and adjacent nitro groups) to confirm conformation .
  • Challenge : If crystal packing is disordered, use SHELXL refinement with anisotropic displacement parameters. Compare with analogous structures (e.g., 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.